molecular formula C8H11N3O2S B2403288 (1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid CAS No. 2490344-52-8

(1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2403288
CAS No.: 2490344-52-8
M. Wt: 213.26
InChI Key: QFECNDTUZLQGTB-CRCLSJGQSA-N
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Description

(1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a chiral, stereochemically defined cyclopentane derivative of interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid moiety and a sulfanylidene-triazole group on adjacent carbon centers of a cyclopentane ring, creating a unique molecular scaffold. The (1R,2S) stereochemistry is critical for its three-dimensional structure and potential biological interactions. Compounds with similar cyclopentane backbones and orthogonal functionalization are valuable in the asymmetric synthesis of complex molecules and have been pursued as intermediates for novel beta-peptide foldamers and for the development of neuraminidase inhibitors . The specific stereochemistry and functional groups present in this molecule make it a promising building block for developing enzyme inhibitors and probing protein-ligand interactions. It is supplied as a high-purity solid for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1R,2S)-2-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c12-7(13)5-3-1-2-4(5)6-9-8(14)11-10-6/h4-5H,1-3H2,(H,12,13)(H2,9,10,11,14)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFECNDTUZLQGTB-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C8_{8}H10_{10}N4_{4}O2_{2}S
  • Molecular Weight: 218.25 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties and potentially influence metabolic pathways related to cancer treatment.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against various pathogens. For instance:

  • Study Findings: A study showed that triazole derivatives can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes .

Anticancer Properties

The compound's potential role in cancer therapy has been explored through its effects on specific enzymes involved in tumor growth:

  • Case Study: Inhibitors targeting ornithine aminotransferase (OAT) have been investigated for their ability to suppress hepatocellular carcinoma (HCC). Similar structural analogs demonstrated selective inhibition of OAT in vitro .

Biological Activity Data

Activity TypeTarget/PathwayIC50_{50} ValueReference
AntimicrobialVarious pathogensVaries by pathogen
AnticancerOrnithine Aminotransferase0.1 mg/kg in vivo
Enzyme InhibitionMetabolic pathwaysSpecific to enzyme type

1. Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of triazole derivatives similar to the target compound. The results indicated that these compounds could effectively inhibit the growth of Staphylococcus aureus and Candida albicans.

2. Cancer Treatment Potential

In a study focusing on hepatocellular carcinoma models, the administration of triazole derivatives resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of OAT activity, leading to altered metabolic pathways crucial for cancer cell survival .

Scientific Research Applications

The compound features a cyclopentane ring fused with a triazole moiety, which contributes to its biological activity. The presence of the sulfanylidene group enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacterial and fungal strains. The compound has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Screening

  • Objective : Evaluate the antimicrobial activity of the compound.
  • Methodology : In vitro assays against selected microbial strains.
  • Results : Demonstrated inhibition comparable to established antibiotics like penicillin and fluconazole.

Anticancer Potential

The potential anticancer properties of triazole derivatives have been extensively studied. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development as an anticancer agent.

Case Study: Cytotoxic Activity Assessment

  • Objective : Assess the cytotoxic effects on cancer cell lines (e.g., MCF-7, HCT-116).
  • Methodology : MTT assay to measure cell viability post-treatment.
  • Results : Significant reduction in cell viability observed at specific concentrations, indicating potential for further development as an anticancer drug .

Agricultural Applications

The compound's biological activity extends to agricultural science, particularly in developing fungicides. Its structural properties allow it to interact with fungal pathogens effectively.

Case Study: Fungicidal Activity Evaluation

  • Objective : Test the efficacy of the compound as a fungicide.
  • Methodology : Application on crops infected with fungal pathogens.
  • Results : Notable reduction in fungal growth, suggesting its utility in agricultural pest management .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds can provide insights into the unique properties and applications of (1R,2S)-2-(5-Sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid.

Compound NameAntimicrobial ActivityAnticancer ActivityAgricultural Use
This compoundModerateHighYes
4-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl]benzamidesHighModerateNo
2-Amino-thiazole derivativesLowHighYes

Q & A

Basic: What synthetic methodologies are recommended for preparing (1R,2S)-2-(5-sulfanylidene-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid?

Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization and functional group transformations. A common approach is to construct the triazole-thione ring via cyclocondensation of thiocarbazides with carboxylic acid derivatives under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 12 hours). The cyclopentane backbone can be introduced via stereoselective alkylation or ring-closing metathesis. Post-synthetic modifications, such as oxidation of sulfhydryl groups to sulfanylidene, require anhydrous conditions with catalysts like iodine in DCM .

Basic: How can researchers validate the stereochemical configuration of this compound?

Methodological Answer:
X-ray crystallography is the gold standard for confirming the (1R,2S) configuration. Single-crystal diffraction data (e.g., using Mo-Kα radiation, λ = 0.71073 Å) provides unambiguous spatial resolution of substituents. Complementary methods include:

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase to resolve enantiomers.
  • Optical Rotation : Compare experimental values (e.g., [α]D²⁵ = +15.2°) with literature data for stereochemical consistency .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:
Refer to OSHA Hazard Communication Standard (HCS) guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritancy.
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .

Advanced: How does stereochemistry influence the compound’s biological activity and receptor interactions?

Methodological Answer:
The (1R,2S) configuration dictates binding affinity to chiral biological targets. For example:

  • Molecular Docking : Simulations (e.g., AutoDock Vina) show the cyclopentane-carboxylic acid group forms hydrogen bonds with catalytic lysine residues in enzymes.
  • Enantiomer Comparison : The (1S,2R) enantiomer exhibits 10-fold lower inhibitory activity in kinase assays, highlighting stereochemical specificity .

Advanced: What experimental designs are recommended for assessing its pharmacological potential?

Methodological Answer:

  • In Vitro Screening : Use high-throughput assays (e.g., fluorescence polarization) to evaluate enzyme inhibition (e.g., proteases, kinases).
  • ADME Profiling : Conduct metabolic stability tests in liver microsomes (human/rat) with LC-MS/MS quantification.
  • Toxicity : Zebrafish embryo models (OECD TG 236) assess developmental toxicity at 1–100 µM concentrations .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies using random-effects models (e.g., RevMan) to account for variability in assay conditions.
  • Standardization : Validate protocols via inter-laboratory studies (e.g., ISO 17025) to control variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line passage numbers .

Advanced: What methodologies evaluate the environmental fate of this compound?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F respirometry to measure microbial degradation in soil/water systems.
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour IC₅₀) quantify aquatic impacts.
  • Computational Modeling : EPI Suite predicts log Kow (partition coefficient) and persistence in groundwater .

Advanced: How can structural analogs inform structure-activity relationship (SAR) studies?

Methodological Answer:

  • Comparative Crystallography : Overlay X-ray structures of analogs (e.g., 3-phenyltriazole derivatives) to identify conserved binding motifs.
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., sulfanylidene vs. oxadiazole) to biological activity using regression models .

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